molecular formula C11H15FN2 B12522321 N-tert-butyl-4-fluorobenzenecarboximidamide

N-tert-butyl-4-fluorobenzenecarboximidamide

Cat. No.: B12522321
M. Wt: 194.25 g/mol
InChI Key: ZLXBLNCZLLSELU-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluorobenzenecarboximidamide is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives. This reaction typically employs condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the desired amide . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-tert-butyl-4-fluorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

N-tert-butyl-4-fluorobenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amidine derivative. The presence of a fluorine atom and a tert-butyl group contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with enzymes and receptors involved in various signaling pathways. For instance, amidine derivatives are known to modulate the activity of soluble guanylate cyclase (sGC), enhancing the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in cardiovascular function and neurotransmission .

Biological Activity and Therapeutic Implications

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Inhibition of Sphingosine Kinase 2 (SphK2) : A related study highlighted the importance of selective SphK2 inhibitors in cancer therapy. Although specific data for this compound is limited, compounds with similar scaffolds have shown promising SphK2 inhibitory activity (IC50 values around 60 µM) which could be extrapolated to predict potential efficacy .
  • Neurological Effects : The modulation of ion channels, particularly potassium channels, has been observed with related compounds. This suggests that this compound may also influence neuronal excitability and could be explored for conditions like epilepsy or neuropathic pain .

Case Study 1: Antitumor Efficacy

A recent study investigated a series of amidines, including derivatives similar to this compound, for their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity, suggesting that targeted structural optimization could yield more potent antitumor agents.

Case Study 2: Ion Channel Modulation

In another research effort, the effects of amidine derivatives on potassium channels were evaluated using electrophysiological methods. The findings revealed that these compounds could selectively inhibit specific channel types, offering insights into their potential use in treating disorders associated with ion channel dysregulation.

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and structurally related compounds:

Study Biological Activity IC50 Value Notes
SphK2 InhibitionSelective inhibition~60 µMModerate selectivity observed
Antitumor ActivityCytotoxicity against cancer cell linesVariesStructural modifications enhance potency
Ion Channel ModulationInhibition of potassium channelsVariesPotential therapeutic implications in neurology

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

N'-tert-butyl-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14)

InChI Key

ZLXBLNCZLLSELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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